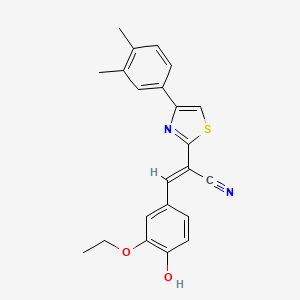
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has demonstrated that molecules incorporating acrylonitrile and thiazole structures exhibit significant antimicrobial activities. For instance, cationic methacrylic polymers, which include acrylonitrile units and are modified with thiazole, have been shown to possess antimicrobial activity against a range of bacteria and yeast, indicating potential for such structures in developing antimicrobial coatings or materials (Cuervo-Rodríguez et al., 2019).
Material Science and Optoelectronics
Compounds with acrylonitrile and thiazole structures have been explored for their material properties and applications in optoelectronics. For example, thiophene dyes substituted with acrylonitrile have shown promising nonlinear optical limiting behavior, which is crucial for protecting optical sensors and human eyes from intense light sources (Anandan et al., 2018). This suggests that compounds with similar structures could be useful in developing new materials for optical devices.
Organic Synthesis and Drug Design
The structural elements of this compound, particularly the acrylonitrile and thiazole groups, are commonly employed in organic synthesis and drug design due to their reactivity and ability to interact with biological targets. For instance, heteroarylacrylonitriles have been synthesized and tested for their cytotoxic potency against human cancer cell lines, showing that modifications at the acrylonitrile and thiazole positions can significantly influence biological activity (Sa̧czewski et al., 2004).
Corrosion Inhibition
Thiazole derivatives, particularly those incorporating acrylonitrile groups, have been investigated for their corrosion inhibition properties. Such compounds have demonstrated effectiveness in protecting metals from corrosion in acidic environments, which is vital for industrial applications where metal longevity is critical (Verma et al., 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-26-21-11-16(6-8-20(21)25)10-18(12-23)22-24-19(13-27-22)17-7-5-14(2)15(3)9-17/h5-11,13,25H,4H2,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXQBHGVUVDRX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

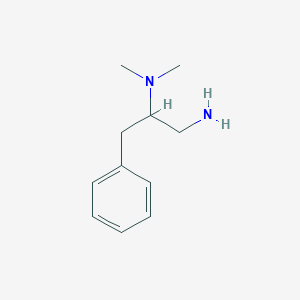
![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2931635.png)
![5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B2931636.png)
![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)

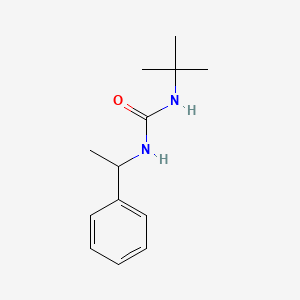
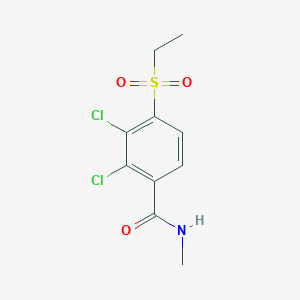
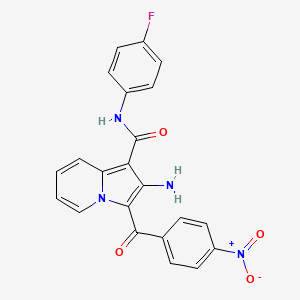
![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)
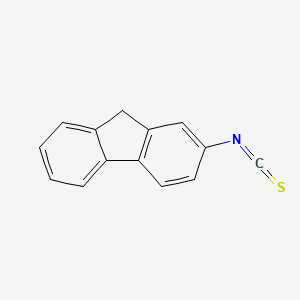
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)